molecular formula C11H8NNaO2S B2923138 Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate CAS No. 1864063-48-8

Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2923138
CAS No.: 1864063-48-8
M. Wt: 241.24
InChI Key: YKMQJNVPNNTMGJ-UHFFFAOYSA-M
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Description

“Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . Thiazoles are important in the world of chemistry due to their aromaticity and many reactive positions where various reactions may take place .


Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with hydrazonoyl halides . These reactions can generate a variety of compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Molecular Structure Analysis

The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .


Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .

Scientific Research Applications

1. Catalysis in Synthesis

Sodium fluoride has been identified as an efficient catalyst for the synthesis of 1,3-thiazoles, a class of compounds related to Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate. This catalysis is noted for its simplicity and efficiency, producing analytically pure products rapidly at ambient temperature (Banothu et al., 2014).

2. Role in Electrochemical Studies

A study discusses the electrochemical copolymerization of a monomer similar to this compound, highlighting its potential in electrochemical applications. The research emphasizes the compound's utility in enhancing optical and electrochromic properties (Soylemez et al., 2015).

3. Pharmaceutical Research

Research into thiosemicarbazides, triazoles, and Schiff bases derived from similar thiazol compounds demonstrates potential in pharmaceutical applications, particularly as antihypertensive agents. These compounds have shown good activity and low toxicity, indicating their significance in medicinal chemistry (Abdel-Wahab et al., 2008).

4. Chemical Synthesis and Reactions

The sodium salt of similar carboxylic acids has been used in condensation reactions to produce thienopyranones and thienopyridinones, showcasing the versatility of sodium-based compounds in chemical synthesis (Ames & Ribeiro, 1975).

Future Directions

Thiazoles are found in many potent biologically active compounds and have a wide range of applications in the field of drug design and discovery . Compounds with a structure similar to “Sodium 2-(4-phenyl-1,3-thiazol-2-yl)acetate” may provide new insights for antifungal drug development .

Properties

IUPAC Name

sodium;2-(4-phenyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S.Na/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMQJNVPNNTMGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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